(S)-2-(Chloromethyl)pyrrolidine

Asymmetric Synthesis Biocatalysis Enantiomeric Excess

Researchers face challenges sourcing enantiopure chiral intermediates for reproducible asymmetric synthesis. (S)-2-(Chloromethyl)pyrrolidine solves this with verified stereochemical integrity. - Achievable >99.5% ee via modern biocatalytic methods, ensuring downstream pharmacological reproducibility. - The (S)-enantiomer avoids confounding effects of racemic mixtures in receptor binding and toxicity studies. - Serves as a versatile building block for CNS drug candidates and enantiopure agrochemicals, reducing application rates.

Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
CAS No. 179116-00-8
Cat. No. B063740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Chloromethyl)pyrrolidine
CAS179116-00-8
Molecular FormulaC5H10ClN
Molecular Weight119.59 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCl
InChIInChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1
InChIKeyKFINMADAIKCLDI-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Chloromethyl)pyrrolidine in Asymmetric Synthesis


(S)-2-(Chloromethyl)pyrrolidine is a chiral pyrrolidine derivative featuring a chloromethyl group at the 2-position . This compound is primarily employed as a building block in organic synthesis and pharmaceutical research . The (S) configuration at the chiral center ensures specific stereochemical outcomes in reactions, making it highly valuable in asymmetric synthesis for constructing enantiomerically pure compounds .

Stereochemical-control study fit for asymmetric synthesis
Chiral building block with defined (S) configuration
Supports enantiomer-comparison research workflows

Pitfalls of Substituting (S)-2-(Chloromethyl)pyrrolidine


The stereochemistry of (S)-2-(Chloromethyl)pyrrolidine is a critical determinant of downstream biological and chemical outcomes . Substituting the (S)-enantiomer with its (R)-counterpart or the racemic mixture can lead to divergent pharmacological profiles or synthetic efficiencies. Research on related pyrrolidine derivatives demonstrates that enantiomers often exhibit distinct receptor binding kinetics and toxicity [1]. Without chiral control, the reproducibility of an asymmetric synthesis or the efficacy of a drug candidate can be compromised, making generic substitution a scientifically unsound practice.

(S)-2-(Chloromethyl)pyrrolidine
Defined (S) stereochemistry
(R)-enantiomer or racemic mixture
Opposite or mixed configuration
Stereochemistry may shift downstream pharmacological profiles; reported enantiomer-specific receptor binding kinetics can alter assay interpretation.
Without chiral control, asymmetric synthesis reproducibility may be compromised—racemic substitution is not a direct replacement without validation.

(S)-2-(Chloromethyl)pyrrolidine vs. Structural Analogs


Enantioselectivity in Transaminase-Catalyzed Synthesis

In the biocatalytic synthesis of 2-substituted pyrrolidines, the use of transaminases enables the production of either the (S)- or (R)-enantiomer with exceptional stereochemical control [1]. For (S)-2-(Chloromethyl)pyrrolidine, this method achieves an enantiomeric excess (ee) of >99.5%, a level of purity that is critical for downstream applications in medicinal chemistry and drug development [1].

Enantiomeric excess
Class-level inference
>99.5% ee
Supports near-enantiopure stereochemical control
Biocatalytic transaminase method; data to verify for specific batch
Asymmetric Synthesis Biocatalysis Enantiomeric Excess

Enantiomer-Specific Toxicity Profile

A study on BM 130, a 2-chloromethylpyrrolidine-containing analog of oxotremorine, revealed a significant difference in toxicity between its enantiomers [1]. The LD50 values for (+)-BM 130 and (-)-BM 130 in mice (i.v.) were 10.4 ± 1.4 and 13.5 ± 1.9 µmol/kg, respectively, indicating that the (-)-enantiomer was less toxic [1]. This differential toxicity profile underscores the importance of using a single, well-defined enantiomer like (S)-2-(Chloromethyl)pyrrolidine to avoid unpredictable toxicological outcomes associated with racemic mixtures.

Acute toxicity (LD50)
Class-level inference
(−)-BM 130 analog 13.5 ± 1.9 µmol/kg
(+)-BM 130 analog 10.4 ± 1.4 µmol/kg
~30% difference
Supports enantiomer-specific toxicity endpoint evaluation
BM 130 analog study; model-dependent, not a direct (S)-2-(Chloromethyl)pyrrolidine measurement
Pharmacology Chiral Toxicology Muscarinic Receptor

Leaving Group Efficiency for Alkylation

The chloromethyl group in (S)-2-(Chloromethyl)pyrrolidine is a far superior leaving group compared to the hydroxymethyl group in (S)-2-(Hydroxymethyl)pyrrolidine . While the exact pKa of the conjugate acid of the chloride leaving group is not provided for this specific compound, the leaving group ability of chloride is well-established in nucleophilic substitution reactions. This property enables efficient alkylation and incorporation of the pyrrolidine scaffold into complex molecules under milder conditions than would be required for the corresponding alcohol [1].

Leaving group ability
Class-level inference
Chloromethyl Excellent
Hydroxymethyl Poor (requires activation)
Supports synthetic efficiency under mild nucleophilic substitution
Qualitative difference; class-level nucleofugality reference
Synthetic Methodology Leaving Group Ability Nucleophilic Substitution

Key Applications of (S)-2-(Chloromethyl)pyrrolidine


Asymmetric Synthesis of Chiral Drug Candidates

The near-enantiopure nature of (S)-2-(Chloromethyl)pyrrolidine, achievable through modern biocatalytic methods with >99.5% ee, makes it an ideal starting material for constructing the chiral core of pharmaceutical compounds [1]. Its stereochemical integrity ensures that the resulting drug candidates have the correct three-dimensional orientation for target binding, reducing the risk of off-target effects and improving the drug's therapeutic index. This is particularly critical for central nervous system (CNS) drugs and muscarinic receptor modulators [2].

Development of Enantiomer-Specific Agrochemicals

In the agrochemical industry, the (S)-configuration of 2-(Chloromethyl)pyrrolidine is used to synthesize enantiomerically pure pesticides and herbicides [1]. Using a single enantiomer can significantly reduce the required application rate and minimize environmental contamination by eliminating the inactive or potentially harmful stereoisomer. The chloromethyl group serves as a versatile handle for attaching the pyrrolidine moiety to various bioactive scaffolds [1].

Synthesis of Muscarinic Receptor Ligands for Neuroscience Research

As demonstrated by the BM 130 study, the 2-chloromethylpyrrolidine scaffold is a crucial component in the development of muscarinic receptor ligands [2]. (S)-2-(Chloromethyl)pyrrolidine is employed to create enantiopure agonists or antagonists for studying cholinergic signaling in neurological disorders like Alzheimer's disease or irritable bowel syndrome. The use of the pure (S)-enantiomer avoids the confounding effects of a racemic mixture in pharmacological assays [2].

Application
Selection Property
Validation Focus
Chiral drug candidate synthesis research
Stereochemical purity context
Chiral center configuration control
Enantioselective agrochemical synthesis studies
Chloromethyl handle for scaffold attachment
Stereoisomer impact on bioactivity screening
Muscarinic receptor ligand synthesis for neuroscience research
Enantiomeric identity for target binding specificity
Pharmacological assay interpretation with single enantiomer

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33 linked technical documents
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